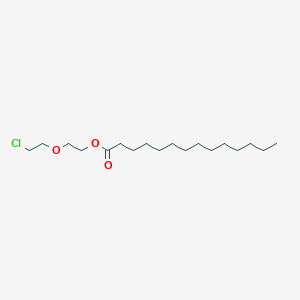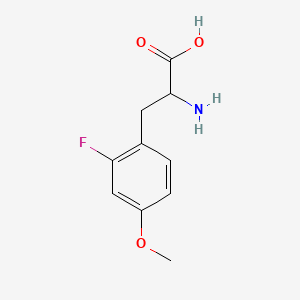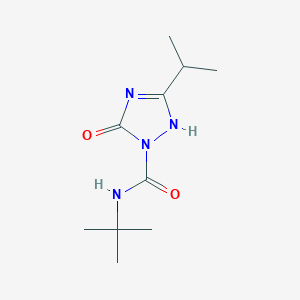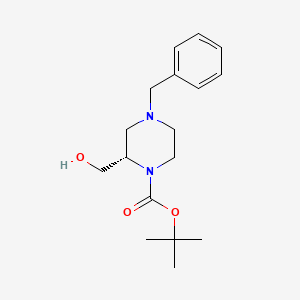
(2-Methoxy-2-methylpropyl)amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-2-methylpropyl)amine oxalate is a chemical compound with the molecular formula C7H15NO5. It is a derivative of 2-methoxy-2-methylpropylamine, where the amine group is complexed with oxalic acid to form the oxalate salt. This compound is primarily used in scientific research, particularly in proteomics and other biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-2-methylpropyl)amine oxalate typically involves the reaction of 2-methoxy-2-methylpropylamine with oxalic acid. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the oxalate salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with precise control over reaction parameters to achieve high yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions: (2-Methoxy-2-methylpropyl)amine oxalate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding amine oxides.
Reduction: The oxalate group can be reduced to form oxalic acid or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Production of oxalic acid or its derivatives.
Substitution: Formation of substituted amine or oxalate derivatives.
科学的研究の応用
(2-Methoxy-2-methylpropyl)amine oxalate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Proteomics Research: Used as a biochemical reagent in proteomics studies to analyze protein structures and functions.
Biochemical Assays: Employed in various biochemical assays to study enzyme activities and metabolic pathways.
Pharmaceutical Research: Investigated for potential therapeutic applications in drug development and synthesis.
作用機序
The mechanism by which (2-Methoxy-2-methylpropyl)amine oxalate exerts its effects depends on its specific application. In proteomics research, it may interact with proteins to stabilize or modify their structures, facilitating the study of protein-protein interactions and functions. The molecular targets and pathways involved are typically specific to the biological system under investigation.
類似化合物との比較
(2-Methoxy-2-methylpropyl)amine oxalate is similar to other amine oxalate compounds, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Ethylamine oxalate
Propylamine oxalate
Butylamine oxalate
These compounds share the common feature of having an amine group complexed with oxalic acid, but they differ in their alkyl chain length, which can affect their reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
IUPAC Name |
2-methoxy-2-methylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.C2H2O4/c1-5(2,4-6)7-3;3-1(4)2(5)6/h4,6H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQGGTNTCYLBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7827134.png)

![(2S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-4-ium-2-carboxylate](/img/structure/B7827145.png)
![(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-4-ium-2-carboxylate](/img/structure/B7827150.png)
![[Amino(carboxymethylsulfanyl)methylidene]azanium;chloride](/img/structure/B7827156.png)


![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7827200.png)
![(2S)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7827205.png)
